Furo[3,4-c]quinoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4945-20-4 |
|---|---|
Molecular Formula |
C11H5NO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
furo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H |
InChI Key |
HHSFODPMAPTFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 C Quinoline 1,3 Dione and Its Analogues
Classical and Stepwise Synthetic Approaches
Classical methods for quinoline (B57606) synthesis often involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through cyclization reactions. These foundational strategies have been adapted to create more complex, fused heterocyclic systems.
Cyclocondensation and annulation reactions are fundamental strategies for constructing the quinoline framework. These reactions typically involve the formation of the heterocyclic pyridine ring fused to an existing carbocyclic ring through intramolecular cyclization and dehydration steps. Annulation, a process where a new ring is formed onto an existing one, is a versatile route for synthesizing substituted quinolines. elsevierpure.com For instance, a versatile annulation route has been developed using bifunctional pyridine derivatives to produce substituted quinolines. elsevierpure.com This involves alkylation followed by intramolecular acylation. elsevierpure.com While not directly forming the furo[3,4-c] moiety, these methods establish the core quinoline structure to which the furanone ring can be subsequently appended. The synthesis of various heterocyclic motifs often relies on precursors that can undergo cycloaddition or cyclocondensation reactions. researchgate.net Theoretical approaches like the [4+2] annulation are also considered foundational in building the pyridine ring of quinolines. nih.gov
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org
This reaction has been effectively utilized to synthesize complex fused systems, including pyrrolo[3,4-c]quinoline derivatives, which are structural analogues of the target furo[3,4-c]quinoline-1,3-dione. A key step in one such synthesis involves the Pfitzinger reaction of 5,7-dinitroisatin with ethyl 3-oxo-3-phenylpropanoate, which yields 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid. doi.org This dicarboxylic acid is a crucial precursor that can be converted into the corresponding pyrrolo[3,4-c]quinoline-1,3-dione through subsequent reactions with amines. doi.org For example, the dicarboxylic acid is first converted to its anhydride (B1165640), which then reacts with various primary amines to afford a series of N-substituted pyrrolo[3,4-c]quinoline-1,3-diones. doi.org
| Reactant 1 | Reactant 2 | Amine | Product | Reference |
|---|---|---|---|---|
| 6,8-Dinitro-2-phenylquinoline-3,4-dicarboxylic anhydride | n-Propylamine | n-Propylamine | 6,8-Dinitro-4-phenyl-2-propyl-2H-pyrrolo[3,4-c]quinoline-1,3-dione | doi.org |
| 6,8-Dinitro-2-phenylquinoline-3,4-dicarboxylic anhydride | Isopropylamine | Isopropylamine | 2-Isopropyl-6,8-dinitro-4-phenyl-2H-pyrrolo[3,4-c]quinoline-1,3-dione | doi.org |
| 6,8-Dinitro-2-phenylquinoline-3,4-dicarboxylic anhydride | 3-Fluoroaniline | 3-Fluoroaniline | 2-(3-Fluorophenyl)-6,8-dinitro-4-phenyl-2H-pyrrolo[3,4-c]quinoline-1,3-dione | doi.org |
Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often involving C-H bond activation and the formation of the heterocyclic ring under oxidative conditions. mdpi.com These modern strategies offer advantages in terms of atom economy and the ability to use simpler, unfunctionalized starting materials. mdpi.comsnnu.edu.cn
A specific synthetic strategy has been developed for pyrrolo[3,4-c]quinoline-1,3-diones that employs a sequential oxidative annulation followed by dehydrogenation. rsc.orgresearchgate.net This protocol utilizes cerium dioxide (CeO₂) as a catalyst for the initial oxidative annulation step, followed by dehydrogenation and N-demethylation mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgresearchgate.net This sequential approach provides a pathway to a range of fused pyrrolo[3,4-c]quinoline-1,3-diones in good yields and demonstrates excellent functional group tolerance. rsc.org Some of the synthesized compounds using this method have been shown to possess favorable photophysical properties, including good fluorescence quantum yields. rsc.org
Modern and Atom-Economical Synthetic Protocols
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally benign, and atom-economical methods. Multi-component reactions (MCRs) are at the forefront of this movement, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org
For the synthesis of the related pyrrolo[3,4-c]quinoline-1,3-dione core, an efficient one-step synthesis has been developed via an organocatalytic cascade reaction of isatins and β-ketoamides. rsc.org This method represents a direct conversion of isatins to the target framework through C-N bond cleavage and isatin ring expansion, providing a streamlined route to these biologically relevant molecules. rsc.org
A notable and green synthetic approach to pyrrolo[3,4-c]quinoline-1,3-diones involves a four-component reaction between an isatin, diketene, a primary amine, and pyrazole (B372694), which acts as a promoter. nih.gov This method is lauded for its operational simplicity, use of readily available precursors, mild reaction conditions, and excellent yields. nih.gov The reaction proceeds efficiently in ethanol, a green solvent, and the product often precipitates directly from the reaction mixture, simplifying purification. nih.gov
The versatility of this protocol was demonstrated by reacting various substituted isatins with a range of primary amines, affording the corresponding functionalized pyrrolo[3,4-c]quinoline-1,3-diones in high yields (73%-90%). nih.gov The transformation involves the formation and cleavage of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. nih.gov
| Isatin Derivative | Primary Amine | Product | Yield | Reference |
|---|---|---|---|---|
| Isatin | Ethylamine | 4-Methyl-2-ethyl-pyrrolo[3,4-c]quinoline-1,3-dione | 90% | nih.gov |
| Isatin | n-Propylamine | 4-Methyl-2-propyl-pyrrolo[3,4-c]quinoline-1,3-dione | 85% | nih.gov |
| Isatin | n-Butylamine | 2-Butyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione | 82% | nih.gov |
| Isatin | Benzylamine | 2-Benzyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione | 88% | nih.gov |
| 5-Bromo-isatin | Ethylamine | 7-Bromo-4-methyl-2-ethyl-pyrrolo[3,4-c]quinoline-1,3-dione | 73% | nih.gov |
| 5-Chloro-isatin | Ethylamine | 7-Chloro-4-methyl-2-ethyl-pyrrolo[3,4-c]quinoline-1,3-dione | 78% | nih.gov |
Multi-Component Reactions (MCRs) for this compound Frameworks
Three-Component Condensation Reactions
Three-component reactions represent a highly efficient and atom-economical approach for the synthesis of complex molecules like this compound and its analogues from simple starting materials in a single step. These reactions often involve the condensation of an amine, a carbonyl compound, and a third component that contributes to the formation of the fused ring system.
A notable example involves the reaction of an arylamine, isatin, and a cyclic 1,3-dione. This methodology provides a straightforward route to novel spiro[dihydropyridine-oxindole] derivatives, which are structurally related to the furo[3,4-c]quinoline core. The reaction proceeds in acetic acid at room temperature, offering a convenient and efficient protocol. beilstein-journals.org For instance, the reaction of an arylamine, isatin, and cyclopentane-1,3-dione yields the corresponding spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org
Another versatile three-component synthesis involves the reaction of an aldehyde, an enamineone, and tetronic acid in glacial acetic acid. This approach, particularly when conducted under microwave irradiation, provides N-substituted furo[3,4-b]quinoline derivatives with the advantages of shorter reaction times, higher yields, and operational simplicity. researchgate.net
Furthermore, a novel three-component reaction for the construction of the pyrrolo[3,4-c]quinoline-1,3-dione core has been developed utilizing pyrazole, isatin, diketene, and a primary amine in ethanol. nih.govfrontiersin.orgnih.gov This method is distinguished by its mild reaction conditions, short reaction times, and excellent yields, highlighting its potential for creating a library of these heterocyclic compounds. nih.govfrontiersin.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure | Conditions | Key Advantages |
|---|---|---|---|---|---|
| Arylamine | Isatin | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Acetic acid, Room temperature | Convenient, Good yields |
| Aldehyde | Enamineone | Tetronic acid | Furo[3,4-b]quinoline | Glacial acetic acid, Microwave irradiation | Short reaction time, High yields |
| Isatin | Diketene | Primary amine (with Pyrazole promoter) | Pyrrolo[3,4-c]quinoline-1,3-dione | Ethanol, 70°C | Mild conditions, Excellent yields |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. The synthesis of furo[3,4-c]quinoline-1,3-diones and their analogues has significantly benefited from various catalytic systems.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. 4-Dimethylaminopyridine (DMAP) is a well-known organocatalyst effective in a variety of reactions, including acylations and esterifications. semanticscholar.org In the context of pyrrolo[3,4-c]quinoline synthesis, a DMAP-catalyzed one-pot, two-component method has been reported. researchgate.net This approach provides a direct route to these complex heterocyclic systems. While specific details on the DMAP-catalyzed synthesis of this compound are not extensively documented in the provided search results, the successful application of DMAP in the synthesis of the analogous pyrrolo[3,4-c]quinolones suggests its potential utility in this area. researchgate.net
Ethylenediamine diacetate (EDDA) is another effective organocatalyst that has been employed for the one-step synthesis of pyrrolo[3,4-c]quinolinedione derivatives from isatins and β-ketoamides. nih.gov This reaction proceeds through a cascade mechanism involving C-N bond cleavage and isatin ring expansion, offering a direct route to these biologically relevant molecules. nih.gov
The development of metal-free catalytic or promotion systems is a key aspect of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. A significant advancement in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones is the use of pyrazole as a promoter in a novel diketene-based reaction. nih.govfrontiersin.orgnih.govdntb.gov.ua
This method involves a three-component reaction of diketene, isatin, and a primary amine in ethanol, with pyrazole acting as a promoter. nih.govfrontiersin.orgnih.gov The reaction proceeds for 4 hours at 70°C to afford the desired functionalized pyrrolo[3,4-c]quinoline-1,3-diones in excellent yields. nih.govfrontiersin.org The process is characterized by its operational simplicity, use of a non-toxic solvent, and good atom economy, presenting a green and sustainable strategy. nih.govfrontiersin.orgnih.gov The optimal amount of pyrazole was found to be 1 mmol, as lower amounts resulted in significantly reduced yields, and the reaction did not proceed in its absence. researchgate.net
| Reactants | Promoter | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Isatin, Diketene, Primary Amine | Pyrazole (1.0 mmol) | Ethanol | 70°C | 4 h | Excellent |
Nanocatalysis has garnered immense interest due to the unique properties of nanoparticles, such as high surface-area-to-volume ratio and enhanced reactivity, which often lead to improved catalytic performance. The use of magnetic nanoparticles, such as iron(II,III) oxide (Fe3O4) and copper ferrite (B1171679) (CuFe2O4), is particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused, aligning with the principles of green chemistry. scispace.com
Fe3O4 Nanoparticles: Magnetite nanoparticles have been effectively used as catalysts in various organic transformations, including the synthesis of quinoline derivatives. nih.govresearchgate.net For instance, Fe3O4 nanoparticles supported on cellulose (B213188) have been utilized for the synthesis of pyrimido[4,5-b]quinolones in water, demonstrating high yields and catalyst reusability for up to five cycles. nih.gov While direct application to this compound is not explicitly detailed, the versatility of Fe3O4 nanoparticles in promoting the formation of fused heterocyclic systems suggests their potential in this specific synthesis.
CuFe2O4 Nanoparticles: Copper ferrite nanoparticles have also been recognized as efficient and magnetically recoverable catalysts for the synthesis of various heterocyclic compounds. scispace.comjsynthchem.comjsynthchem.com These nanoparticles have been successfully employed in three-component reactions to produce derivatives of 4H-chromene and naphthoxazinone. jsynthchem.com Their application in the synthesis of quinoxaline (B1680401) derivatives in water under ultrasound irradiation further highlights their catalytic prowess and eco-friendly attributes. scispace.com
TiO2 Nanoparticles: Titanium dioxide (TiO2) is a cost-effective, non-toxic, and chemically stable material that has been explored as a catalyst in organic synthesis. researchgate.netrsc.org Nanostructured TiO2 can act as a solid acid catalyst in various reactions. researchgate.net While its primary applications are often in photocatalysis, its use as a catalyst in thermal organic reactions is also an area of active research. rsc.orgresearchgate.net The development of TiO2-based catalysts for the synthesis of complex heterocycles like this compound could offer a sustainable alternative to conventional methods.
| Nanocatalyst | Reaction Type | Key Features | Reusability |
|---|---|---|---|
| Fe3O4 | Three-component synthesis of pyrimido[4,5-b]quinolones | High yields, Green solvent (water) | Up to 5 cycles |
| CuFe2O4 | Three-component synthesis of 4H-chromenes and quinoxalines | Magnetically recoverable, High catalytic activity | Up to 4 cycles |
| TiO2 | Various organic reactions (e.g., esterification) | Low cost, Non-toxic, Chemically stable | Good stability for consecutive uses |
Advanced Reaction Conditions and Green Chemistry Principles
The adoption of advanced reaction conditions and adherence to green chemistry principles are crucial for developing sustainable and efficient synthetic methodologies.
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating organic reactions. nih.gov Microwave irradiation can lead to rapid heating, often resulting in significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govrsc.org
A notable application of MAOS is in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. A microwave-assisted cascade reaction between isatins and β-ketoamides in a biphasic system of [Bmim]BF4/toluene has been developed. researchgate.net This method offers several advantages, including rapid synthesis, mild reaction conditions, high yields, and simple product separation. researchgate.net Similarly, a microwave-assisted, three-component reaction of an aldehyde, an enamineone, and tetronic acid in glacial acetic acid provides an efficient route to N-substituted furo[3,4-b]quinoline derivatives. researchgate.net These examples underscore the significant potential of MAOS in the efficient and rapid construction of the this compound scaffold and its analogues, aligning with the principles of green chemistry by reducing energy consumption and reaction times. semanticscholar.org
| Synthesis | Heating Method | Reaction Time | Yield | Key Advantages of MAOS |
|---|---|---|---|---|
| Pyrrolo[3,4-c]quinoline-1,3-diones | Microwave | Significantly reduced | High | Rapid synthesis, Mild conditions, Facile product separation |
| N-substituted furo[3,4-b]quinolines | Microwave | Shorter | Higher | Lower cost, Broader substrate scope, Easier operation |
Solvent-Free and Green Solvent Reaction Environments
The elimination or replacement of conventional volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. In the synthesis of quinoline-based heterocycles, significant strides have been made in employing solvent-free conditions or green solvents to minimize environmental impact.
A notable example is the green synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, close analogues of this compound. Researchers have developed a catalyst-free reaction of diketene, isatin, and primary amines in ethanol, which is considered a green solvent. nih.gov This method is lauded for its operational simplicity, mild reaction conditions, and the absence of toxic solvents, presenting a sustainable pathway to this class of compounds. nih.gov The reaction proceeds efficiently under reflux conditions at 70°C, and increasing the temperature further does not yield significant improvements. nih.gov
Furthermore, microwave-assisted synthesis has emerged as a powerful technique to reduce or eliminate the need for conventional solvents. For instance, the synthesis of N-substituted furo[3,4-b]quinoline derivatives, isomers of the target compound, has been successfully achieved through a three-component reaction under microwave irradiation in glacial acetic acid without a catalyst. researchgate.net This approach significantly shortens reaction times and often leads to higher yields compared to traditional heating methods. researchgate.net Another microwave-assisted cascade reaction for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones was developed in a two-phase system of [Bmim]BF4/toluene, highlighting the versatility of microwave chemistry in different solvent systems. researchgate.net
Solvent-free conditions have also been effectively utilized for the synthesis of various quinoline derivatives. For example, the regioselective synthesis of quinolines has been achieved using a reusable Fe3O4-TDSN-Bi(III) catalyst under microwave irradiation in the absence of a solvent. rsc.org
Strategies for Enhanced Atom Economy and Yield
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green synthesis. mdpi.com High atom economy is often achieved through the use of multicomponent reactions (MCRs), tandem reactions, and catalytic processes that minimize the formation of byproducts.
Multicomponent reactions are particularly advantageous for building complex molecular architectures in a single step, thereby maximizing atom economy. rsc.org The synthesis of quinoline derivatives through MCRs is a well-established and efficient strategy. rsc.org For instance, the synthesis of N-substituted furo[3,4-b]quinoline derivatives via a three-component reaction of an aldehyde, an enamineone, and tetronic acid under microwave irradiation showcases a high degree of atom economy by incorporating all reactant molecules into the final product. researchgate.net Similarly, the pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from diketene, isatin, and primary amines is highlighted for its good atom economy. nih.gov
The use of catalytic systems is another key strategy to enhance both yield and atom economy. While some efficient syntheses of quinoline analogues proceed without a catalyst, the use of catalysts can often improve reaction rates and selectivity. nih.govresearchgate.net For example, a novel acid-catalyzed annulation of propargylic alcohols with 4-hydroxy-1-methylquinolin-2(1H)-one has been developed to produce furo[3,2-c]quinolone derivatives, demonstrating a good atom- and step-economic approach. nih.gov
Microwave-assisted organic synthesis (MAOS) has also been shown to significantly improve yields and reduce reaction times for the synthesis of quinoline derivatives and other heterocyclic scaffolds. rsc.orgnih.gov The focused heating effect of microwaves can accelerate reaction rates, often leading to cleaner reactions with fewer side products and consequently, higher yields. nih.gov The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones via a microwave-assisted cascade reaction resulted in high yields, demonstrating the effectiveness of this technique. researchgate.net
Below is a data table summarizing selected synthetic methodologies for this compound analogues, highlighting the reaction conditions and outcomes.
| Product | Reactants | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |
| Pyrrolo[3,4-c]quinoline-1,3-diones | Diketene, Isatin, Primary Amines | Pyrazole (promoter) | Ethanol | Reflux, 70°C, 4h | Excellent | nih.gov |
| N-substituted Furo[3,4-b]quinoline derivatives | Aldehyde, Enamineone, Tetronic Acid | None | Glacial Acetic Acid | Microwave Irradiation | High | researchgate.net |
| Pyrrolo[3,4-c]quinoline-1,3-diones | Isatins, β-ketoamides | None | [Bmim]BF4/Toluene | Microwave Irradiation | High | researchgate.net |
| Furo[3,2-c]quinolone derivatives | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic Alcohols | Acid Catalyst | Not specified | Not specified | Moderate to Good | nih.gov |
Reactivity Profiles and Mechanistic Investigations of Furo 3,4 C Quinoline 1,3 Dione
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of furo[3,4-c]quinoline-1,3-dione towards substitution reactions is dictated by the electronic characteristics of both the quinoline (B57606) and the furan-1,3-dione rings.
Electrophilic Substitution: The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. imperial.ac.uk Electrophilic attack is expected to occur on the benzene ring portion of the quinoline moiety, rather than the more deactivated pyridine (B92270) ring. The most probable sites for substitution are positions 5 and 8, as these lead to the most stable Wheland intermediates where the aromaticity of the pyridine ring is preserved. imperial.ac.uk However, the fused furan-1,3-dione ring, being strongly electron-withdrawing, will further deactivate the entire quinoline system towards electrophilic attack. Therefore, harsh reaction conditions are likely required for reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at positions 2 and 4, especially when a good leaving group is present. In the case of this compound, direct nucleophilic substitution on the quinoline ring is less likely unless activated by a substituent. However, the furan-1,3-dione moiety is a prime target for nucleophiles. The carbonyl carbons of the anhydride (B1165640) are highly electrophilic and readily undergo attack by nucleophiles, leading to ring-opening reactions, which will be discussed in section 3.4.
Studies on analogous quinolinone systems have demonstrated that the presence of a chloro group at the 4-position of a quinolin-2(1H)-one allows for various nucleophilic substitution reactions with hydrazines, azides, and thiols. mdpi.com This suggests that if a suitable leaving group were present on the quinoline portion of this compound, similar transformations could be envisioned.
Condensation Reactions
The furan-1,3-dione moiety of the title compound does not possess active methylene (B1212753) protons, making it an unlikely participant as the active methylene component in classical condensation reactions like the Knoevenagel or Claisen-Schmidt condensations. nih.govresearchgate.net However, the aromatic aldehyde functionality, if present as a substituent on the quinoline ring, could readily participate in such reactions.
More relevant to the core structure is its potential use in multi-component reactions. For instance, the synthesis of related tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-dione derivatives has been achieved through a one-pot, three-component condensation of benzaldehydes, 1,3-cyclohexanediones, and anilinolactones, catalyzed by L-proline. researchgate.net This highlights the utility of building blocks that can assemble into complex fused systems. While this compound itself is the product of a cyclization, its precursors could be involved in similar condensation strategies.
Cycloaddition Reactions and Their Regio-/Stereoselectivity
The this compound core contains both a diene (the furan (B31954) ring) and a potential dienophile (the double bond of the furan ring). This duality suggests its potential participation in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com
The furan ring can act as a 4π component (diene) in [4+2] cycloaddition reactions. However, the electron-withdrawing nature of the fused quinoline and the dione (B5365651) functionality would make it an electron-poor diene. Typically, furan Diels-Alder reactions are most efficient with electron-rich furans. nih.gov Nevertheless, reactions with highly reactive, electron-rich dienophiles might still be feasible. The regioselectivity of such reactions would be governed by the electronic and steric influences of the quinoline ring substituents. beilstein-journals.org
Conversely, the double bond within the furan-1,3-dione moiety can act as a 2π component (dienophile). Maleic anhydride and its derivatives are classic, highly reactive dienophiles due to their electron-deficient nature. Therefore, this compound is expected to be a reactive dienophile in Diels-Alder reactions with electron-rich dienes. The stereoselectivity of these reactions typically favors the endo product, as dictated by secondary orbital interactions, although the final product distribution can be influenced by reaction conditions. libretexts.org
While no specific examples for this compound are available, studies on the 1,3-dipolar cycloaddition of azomethine ylides to 3-nitro-2(1H)-quinolinone derivatives to form pyrrolo[3,4-c]quinolines have been reported, demonstrating the accessibility of the [c]-fused quinoline system through cycloaddition strategies. researchgate.net
Ring-Opening and Ring-Closing Transformations
Ring-Opening: The cyclic anhydride of the furan-1,3-dione is the most reactive site for ring-opening transformations. It is susceptible to attack by a variety of nucleophiles.
Hydrolysis: Treatment with water, especially under basic or acidic conditions, would lead to the hydrolysis of the anhydride to form the corresponding dicarboxylic acid, quinoline-3,4-dicarboxylic acid.
Aminolysis/Imidation: Reaction with primary amines can lead to the opening of the anhydride ring to form a mono-amide carboxylic acid, which can then undergo subsequent dehydration to form the corresponding N-substituted pyrrolo[3,4-c]quinoline-1,3-dione. This is a common method for the synthesis of maleimides from maleic anhydrides.
Alcoholysis: Alcohols can react with the anhydride to yield a mono-ester carboxylic acid.
Ring-Closing: this compound is itself the product of a ring-closing reaction, specifically the dehydration of the corresponding quinoline-3,4-dicarboxylic acid. This intramolecular cyclodehydration is a key step in its synthesis. The formation of the related furo[3,4-b]quinolinone scaffold has been achieved through the intramolecular cyclization of 2-(1-hydroxyalkyl)-3-cyanoquinolines under acidic conditions, showcasing a relevant ring-closing strategy. acs.org
Oxidative and Reductive Manipulations of the this compound Core
Oxidative Manipulations: The quinoline ring is relatively stable to oxidation, often requiring strong oxidizing agents. However, if alkyl substituents are present on the quinoline ring, they could be oxidized to carboxylic acids. The furan ring is more susceptible to oxidation, which could potentially lead to ring-opened products. The synthesis of related pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a sequential oxidative annulation followed by dehydrogenation, indicating that oxidative conditions are tolerated and can be used to construct the core heterocyclic system. rsc.org
Reductive Manipulations:
Reduction of the Quinoline Ring: The quinoline moiety can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to give a tetrahydroquinoline derivative. More vigorous conditions can lead to the reduction of both rings.
Reduction of the Carbonyl Groups: The anhydride carbonyls are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the carbonyls to alcohols, potentially leading to a diol or, with subsequent cyclization, a cyclic ether. The choice of reducing agent would be critical to achieve selectivity between the quinoline ring and the dione functionality. Domino reactions involving reduction followed by cyclization are a known strategy for synthesizing tetrahydroquinolines and related structures. nih.gov
Intramolecular Rearrangements and Cyclodehydration Pathways
Intramolecular Rearrangements: The this compound system is relatively rigid and might not be prone to common intramolecular rearrangements under normal conditions. However, specific derivatives could undergo rearrangements. For example, if a suitable substituent were present, a Claisen-type rearrangement could be envisioned if an allyl ether were formed on the quinoline ring.
Cyclodehydration Pathways: As mentioned in section 3.4, the primary ring-closing transformation to form this compound is a cyclodehydration reaction. The starting material for this process is quinoline-3,4-dicarboxylic acid. This intramolecular condensation is typically promoted by heating or by using dehydrating agents such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC). This is a fundamental reaction in the synthesis of five-membered cyclic anhydrides.
Mechanistic Elucidation Studies (e.g., Isotopic Labeling)
To date, specific mechanistic studies, such as those involving isotopic labeling, on the reactions of this compound have not been reported in the surveyed literature. However, the mechanisms of the fundamental reactions it would undergo can be inferred from extensive studies on its constituent moieties.
For example, in a hypothetical nucleophilic attack on the anhydride, isotopic labeling of one of the carbonyl oxygens (with ¹⁸O) could be used to trace the reaction pathway. Upon ring opening by a nucleophile, the label would be found in either the resulting carboxylate/ester group or the remaining carbonyl, providing insight into which carbonyl group is preferentially attacked.
Similarly, in cycloaddition reactions, deuterium (B1214612) labeling on the diene or dienophile could help elucidate the stereochemical and regiochemical course of the reaction, confirming whether the reaction proceeds via a concerted or stepwise mechanism. Such studies are standard practice in physical organic chemistry to probe reaction mechanisms.
Design and Synthesis of Functionalized Furo 3,4 C Quinoline 1,3 Dione Derivatives
Strategies for Scaffold Diversification
The diversification of the furo[3,4-c]quinoline-1,3-dione scaffold is a key objective in the exploration of its chemical space and the development of structure-activity relationships (SAR). While specific studies on the extensive diversification of the this compound core are limited, strategies can be extrapolated from the broader field of quinoline (B57606) chemistry and related heterocyclic systems. The primary approaches to achieve structural diversity involve modifications at various positions of the quinoline ring and the furanone moiety.
Late-stage functionalization is a powerful tool for introducing molecular diversity from a common intermediate. nih.gov For the this compound system, this could involve C-H activation strategies to introduce substituents at specific positions on the quinoline ring. Recent advances in transition-metal catalysis have enabled the regioselective functionalization of distal positions in quinolines, which could potentially be applied to this scaffold. nih.govmdpi.com
Another key strategy is the use of diverse building blocks in the initial synthesis of the scaffold. By varying the substituents on the starting materials, a library of derivatives with different electronic and steric properties can be generated. This approach has been successfully employed in the synthesis of other quinoline-based compounds.
Introduction of Heteroatoms and Functional Groups
The introduction of heteroatoms and a variety of functional groups into the this compound framework can significantly modulate its physicochemical properties and biological activity. Functional groups can be introduced through the use of appropriately substituted starting materials or by post-synthetic modifications of the core scaffold.
For instance, the incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com Fluorinated quinoline analogs can be synthesized by utilizing fluorinated anilines as precursors. mdpi.com Similarly, other functional groups such as chloro, bromo, and nitro groups can be introduced on the aromatic part of the quinoline ring. These groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The introduction of different functional groups can also be achieved by modifying the substituents on the nitrogen atom of the quinoline ring. For example, N-alkylation or N-arylation can be performed to introduce a variety of side chains. The catecholase activity of quinoline derivatives has been shown to be dependent on the nature of the functional groups present, highlighting the importance of such modifications. mdpi.com
Synthesis of Closely Related Fused Polycyclic Systems
The synthesis of structurally related fused polycyclic systems provides valuable insights into the chemical reactivity of the this compound core and allows for the exploration of a broader range of chemical space.
Pyrrolo[3,4-c]quinoline-1,3-diones
The nitrogen analogs of furo[3,4-c]quinoline-1,3-diones, namely pyrrolo[3,4-c]quinoline-1,3-diones, have been synthesized through several efficient methods. One approach involves a catalyst-free, three-component reaction of diketene, isatin (B1672199), and primary amines in the presence of pyrazole (B372694) as a promoter. nih.govfrontiersin.org This method offers a green and straightforward route to functionalized pyrrolo[3,4-c]quinoline-1,3-diones in excellent yields. nih.govfrontiersin.org
Another synthetic strategy utilizes a cyclization reaction of a Pfitzinger's quinoline ester precursor with various aromatic, heteroaromatic, and aliphatic amines to afford N-substituted pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov These compounds have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov Furthermore, microwave-assisted cascade reactions between isatins and β-ketoamides have been developed for the rapid synthesis of these scaffolds. researchgate.net The structure-activity relationship of these compounds as caspase-3 inhibitors has also been explored. nih.gov
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Isatin, Diketene, Primary Amine | Pyrazole, Ethanol, 70°C | Functionalized Pyrrolo[3,4-c]quinoline-1,3-diones | High | nih.govfrontiersin.org |
| Pfitzinger's quinoline ester, Amines | Cyclization | N-substituted Pyrrolo[3,4-c]quinoline-1,3-diones | Not specified | nih.gov |
| Isatins, β-Ketoamides | Microwave, [Bmim]BF4/Toluene | Pyrrolo[3,4-c]quinoline-1,3-diones | High | researchgate.net |
Furo[3,4-b]quinoline-1,3-dione (B11900919) Isomers
The isomeric furo[3,4-b]quinoline-1,3-dione system has also been a subject of synthetic interest. A convenient approach for the synthesis of furo[3,4-b]quinolinones involves the functionalization of quinolines with acetals of cyanopropargylic alcohols, followed by acidic hydrolysis which leads to intramolecular cyclization. acs.orgnih.gov This method provides access to 3,3-dialkylfuro[3,4-b]quinolinones in high yields. acs.org The synthesis of various other furo[3,4-b]quinoline derivatives has also been reported, highlighting the versatility of synthetic strategies to access this scaffold. researchgate.net
| Starting Materials | Reaction Steps | Product | Yield (%) | Reference |
| Quinolines, Acetals of cyanopropargylic alcohols | 1. KOH/H2O/MeCN, 55-60°C; 2. 7% aq. HCl, Acetone | 3,3-Dialkylfuro[3,4-b]quinolinones | up to 98% | acs.orgnih.gov |
Tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones
The synthesis of the partially saturated analogs, tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-diones, has been achieved through one-pot multi-component reactions. These reactions typically involve the condensation of an aniline (B41778) derivative, an aldehyde, and a cyclic dione (B5365651), often catalyzed by an acid or a Lewis acid. This approach allows for the rapid construction of the complex tetracyclic framework. researchgate.net
Naphthofuro[3,2-c]quinoline Derivatives
The synthesis of more complex fused systems, such as naphthofuro[3,2-c]quinoline derivatives, has been reported as potential ERK inhibitors. nih.govnih.gov These compounds are prepared from the reaction of 1,6-disubstituted-4-hydroxy-quinoline-2-ones with 2,3-dichloro-1,4-naphthoquinone. nih.gov This synthetic route allows for the introduction of various substituents on the quinoline ring, enabling the exploration of their anticancer activity. nih.govnih.gov The synthesis of related benzofuro[3,2-c]quinoline derivatives as potential antileukemia agents has also been described. mdpi.com
| Starting Materials | Reagent | Product | Reference |
| 1,6-Disubstituted-4-hydroxy-quinoline-2-ones | 2,3-Dichloro-1,4-naphthoquinone | Naphthofuro[3,2-c]quinoline-6,7,12-triones | nih.govnih.gov |
| 3-(2-Methoxyphenyl)quinolin-4(1H)ones | Sequential chlorination/demethylation, intramolecular cyclization | Benzofuro[3,2-c]quinolines | mdpi.com |
Chromeno[3,2-c]quinoline Analogues
The synthesis of chromeno[3,2-c]quinolines, analogues where a chromene ring system is fused to the quinoline core, has been approached through various methodologies, with multicomponent reactions (MCRs) proving particularly effective. These strategies allow for the construction of complex molecular architectures in a single step from simple precursors.
One notable method involves a three-component reaction of aryl aldehydes, 3-(arylamino)cyclohex-2-enone, and 4-hydroxyquinolinone. When these reactants are heated in an ionic liquid with a catalytic amount of p-Toluenesulfonic acid (TsOH), they efficiently yield the desired chromeno[3,2-c]quinolones. This cascade process involves a sequence of Michael addition, intramolecular O-cyclization, and elimination steps to construct the fused heterocyclic system in high yields.
Another efficient one-pot, three-component synthesis utilizes arylglyoxal monohydrates, quinoline-2,4-dione, and β-naphthol. Catalyzed by TsOH in a water/ethanol mixture, this reaction proceeds via a Knoevenagel condensation followed by a Michael addition sequence to form benzo mdpi.comacs.orgchromeno[3,2-c]quinolones with yields ranging from 88–92%.
Beyond multicomponent reactions, a two-step synthesis has been developed for chromeno[3,2-c]quinolones bearing a trifluoromethyl group. This process begins with the trifluoroacylation of 4-dimethylaminoquinoline, followed by an exchange reaction with phenols to create 3-trifluoroacetyl-4-quinolyl ether precursors. These precursors then undergo smooth cyclization at room temperature when treated with trifluoromethanesulfonic acid (TFSA) to afford the final products in high yields nih.gov.
| Reactants | Catalyst/Reagent | Key Features | Product Type |
|---|---|---|---|
| Aryl aldehydes, 3-(arylamino)cyclohex-2-enone, 4-hydroxyquinolinone | TsOH in ionic liquid | Three-component reaction; High yields | Chromeno[3,2-c]quinolones |
| Arylglyoxal monohydrates, Quinoline-2,4-dione, β-Naphthol | TsOH in water/EtOH | One-pot, three-component reaction; Yields 88-92% | Benzo mdpi.comacs.orgchromeno[3,2-c]quinolones |
| 3-Trifluoroacetyl-4-quinolyl ethers (from phenols and 4-dimethylaminoquinoline) | Trifluoromethanesulfonic acid (TFSA) | Two-step synthesis; Cyclization at room temperature | Trifluoromethyl-substituted Chromeno[3,2-c]quinolones |
Pyridoquinoline Derivatives
Pyridoquinolines represent another class of analogues where a pyridine (B92270) ring is fused to the quinoline framework. The synthesis of these structures can be complex, with various strategies developed depending on the desired isomer.
One established method for the synthesis of the Pyrido[3,2-h]quinoline skeleton involves a thermal cyclization approach. The synthesis starts with the reaction of 8-aminoquinoline (B160924) and diethyl ethoxymethylenemalonate (EMME), which is heated to form Diethyl N-(8-quinolinyl)-aminomethylenemalonate. This intermediate is then suspended in diphenyl ether and refluxed at high temperatures (250°C) to induce cyclization, yielding the core structure, Ethyl 4-oxo-pyrido[3,2-h]quinoline-3-carboxylate . This product can be further functionalized, for example, through ethylation with ethyl iodide followed by hydrolysis to produce the corresponding carboxylic acid, a common feature in quinolone-based compounds .
A different approach utilizes a heterogeneous catalyst for the synthesis of Pyrido[3,2-g]quinolines and Pyrido[2,3-g]quinolines. This method involves the reaction of diaroylphenylenediamines with one or two different alkynes in the presence of propylphosphonium tetrachloroindate ionic liquid supported on nanosilica. This solvent-free, one-step process provides an efficient route to both symmetric and unsymmetric pyridoquinoline systems acs.org.
Development of Libraries for Chemical Research
The quinoline scaffold is a cornerstone in the development of chemical libraries for drug discovery and chemical biology, owing to its synthetic tractability and its presence in numerous biologically active compounds.
One key strategy in library development is ligand-based design , which utilizes the structural information of known active compounds to create new derivatives with potentially enhanced properties. For instance, a library of 33 quinoline analogues was analyzed using Comparative Molecular Field Analysis (CoMFA) to build a 3D-QSAR model. This computational model helped identify specific structural features beneficial for anti-gastric cancer activity. Based on the insights from the model's contour maps, new quinoline compounds were designed by modifying the most active molecule in the initial dataset, aiming to optimize their biological activity mdpi.com.
Another approach focuses on creating focused chemical libraries targeting specific biological entities, such as protein kinases. Quinoline-containing compounds are prominent as versatile scaffolds in the design of kinase inhibitors. The development of these libraries involves synthesizing a range of quinoline derivatives and evaluating their pharmacological profiles to identify potent and selective inhibitors for key kinases implicated in cancer signaling pathways.
The synthetic versatility of the quinoline ring system allows for the creation of structurally diverse libraries through various means, including multicomponent reactions. This enables the incorporation of a wide array of functional groups and substitution patterns, facilitating the rapid generation of novel compounds for high-throughput screening and the exploration of structure-activity relationships (SAR).
| Development Strategy | Methodology | Application / Goal |
|---|---|---|
| Ligand-Based Design | 3D-QSAR / CoMFA modeling based on a known set of analogues. | Design of new derivatives with enhanced biological activity by identifying key structural features. |
| Focused Library Synthesis | Target-oriented synthesis of derivatives against specific biological targets (e.g., kinases). | Discovery of potent and selective inhibitors for therapeutic intervention. |
| Diversity-Oriented Synthesis | Use of versatile synthetic routes like multicomponent reactions to generate a wide range of structures. | Exploration of broad chemical space to identify novel bioactive scaffolds and SAR. |
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Diffraction (XRD) for Solid-State Structure Determination
Table 1: Representative Crystallographic Data for a Related Quinoline (B57606) Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
Note: Data is for a representative 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, as a specific structure for Furo[3,4-c]quinoline-1,3-dione was not found. This data illustrates typical parameters obtained from XRD analysis of complex heterocyclic systems mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring. Based on data from closely related furo[3,4-c]quinolin-3(1H)-one derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm rsc.org. The exact chemical shifts and coupling constants (J-values) would allow for the assignment of each proton on the benzene (B151609) portion of the quinoline system. For example, the proton adjacent to the nitrogen atom (H-9) would likely be the most deshielded and appear at the lowest field.
¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal libretexts.org. The most downfield signals in the spectrum of this compound would be the two carbonyl carbons of the dione (B5365651) moiety, typically appearing in the δ 165-180 ppm range oregonstate.edu. The sp²-hybridized carbons of the quinoline ring would resonate between approximately δ 115 and 150 ppm oregonstate.eduresearchgate.net. Quaternary carbons, those without attached protons, generally show weaker signals libretexts.org.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C3 (Carbonyls) | - | 165 - 175 |
| Quinoline Aromatic CHs | 7.5 - 8.5 | 120 - 140 |
| Quinoline Quaternary Cs | - | 140 - 155 |
| Furan (B31954) Quaternary Cs | - | 115 - 160 |
Note: These are predicted ranges based on data for analogous furo[3,4-c]quinolin-3(1H)-one derivatives and general chemical shift tables rsc.orgoregonstate.eduwisc.edu.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of this compound. For a molecular formula of C₁₁H₅NO₃, the expected exact mass would be precisely calculated and compared to the experimental value, typically with an error of less than 5 ppm.
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. A primary fragmentation would be the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the anhydride (B1165640) moiety. Subsequent fragmentations could involve the cleavage of the quinoline ring system. The stable quinoline cation itself (m/z 128) or related fragments would be expected to be prominent peaks in the spectrum nih.gov.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 211 | [M]⁺ | Molecular Ion |
| 183 | [M - CO]⁺ | Loss of carbon monoxide |
| 167 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 155 | [M - 2CO]⁺ | Sequential loss of two CO molecules |
| 128 | [C₉H₆N]⁺ | Quinoline-related fragment |
Note: The fragmentation pathway is hypothetical, based on the known fragmentation patterns of cyclic anhydrides and quinoline derivatives nih.govlibretexts.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be dominated by the characteristic absorptions of the cyclic anhydride and the aromatic quinoline system. The most diagnostic feature would be the pair of strong carbonyl (C=O) stretching bands from the five-membered anhydride ring. Due to symmetric and asymmetric stretching modes, cyclic anhydrides show two distinct C=O absorptions stackexchange.comspcmc.ac.in. For a five-membered ring, these bands are expected at approximately 1870–1845 cm⁻¹ (asymmetric, typically weaker) and 1800–1775 cm⁻¹ (symmetric, typically stronger) spectroscopyonline.comlibretexts.org.
The quinoline portion of the molecule would exhibit several characteristic bands. Aromatic C=C and C=N stretching vibrations would appear in the 1620–1450 cm⁻¹ region mdpi.comnih.gov. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Finally, C-H out-of-plane bending vibrations in the 900–650 cm⁻¹ range can provide information about the substitution pattern on the benzene ring portion of the quinoline researchgate.net. Strong bands corresponding to C-O-C stretching from the furan ring are also expected between 1300 and 1000 cm⁻¹ spcmc.ac.in.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |
| ~1860 | C=O Asymmetric Stretch | Cyclic Anhydride |
| ~1780 | C=O Symmetric Stretch | Cyclic Anhydride |
| 1620 - 1450 | C=C and C=N Stretch | Aromatic (Quinoline) |
| 1300 - 1000 | C-O-C Stretch | Furan/Anhydride |
| 900 - 650 | C-H Out-of-plane Bend | Aromatic (Quinoline) |
Note: Values are typical ranges for the specified functional groups spectroscopyonline.comlibretexts.orgnih.govresearchgate.net.
Computational Chemistry and Theoretical Modeling of Furo 3,4 C Quinoline 1,3 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Detailed quantum chemical calculations for Furo[3,4-c]quinoline-1,3-dione are not available in the reviewed literature. Such studies, typically employing Density Functional Theory (DFT), are crucial for understanding the fundamental properties of a molecule.
Molecular Geometry Optimization and Conformational Analysis
No specific studies on the molecular geometry optimization or conformational analysis of this compound have been published. This type of analysis is foundational, as it determines the most stable three-dimensional structure of the molecule, from which other properties are calculated.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is key to understanding the molecule's electronic properties, kinetic stability, and chemical reactivity.
Prediction of Spectroscopic Properties (UV-Visible, Vibrational Spectra)
There are no available computational predictions of the UV-Visible or vibrational (infrared and Raman) spectra for this compound. Theoretical spectroscopic data is invaluable for interpreting experimental results and confirming molecular structure.
Reactivity Site Prediction using Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published.
Reaction Mechanism Elucidation through Computational Simulation
Computational simulations to elucidate potential reaction mechanisms involving this compound are absent from the scientific literature. These studies are vital for understanding the pathways and transition states of chemical reactions.
Chemoinformatics and Structure-Property Relationship (SPR) Studies
Chemoinformatic analyses, such as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies focused on the chemical properties of this compound, have not been conducted. These methods are used to develop predictive models that correlate a molecule's structure with its physical and chemical properties.
Advanced Theoretical Methodologies in this compound Research
The application of advanced theoretical methodologies is crucial for elucidating the intricate molecular behavior of this compound and its analogs. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the methodologies employed for closely related furoquinoline and quinoline (B57606) derivatives provide a clear framework for its theoretical investigation. These methods include Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and properties of molecules. nih.govrsc.org For compounds related to this compound, DFT calculations are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which provide insights into the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. nih.govrsc.org This methodology is particularly valuable for predicting the electronic absorption spectra of compounds like this compound, which is essential for understanding their photophysical characteristics. rsc.org By calculating the vertical excitation energies, TD-DFT can help in the design of novel photoactive materials and fluorescent probes.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of furoquinoline derivatives, molecular docking studies are instrumental in understanding their binding affinity and interactions with biological targets, such as enzymes or receptors. nih.govrsc.orgnih.gov For instance, in studies of related compounds, docking simulations have been used to rationalize observed biological activity by identifying key interactions, like hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. rsc.org These insights are invaluable for the structure-based design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structure-activity relationship. mdpi.com CoMFA models can reveal how steric and electrostatic fields of a molecule contribute to its binding affinity, providing guidance for structural modifications to enhance biological activity. mdpi.com
The table below summarizes the application of these advanced theoretical methodologies in the study of furoquinoline and quinoline derivatives, which can be extrapolated to the investigation of this compound.
| Methodology | Application | Key Insights |
| Density Functional Theory (DFT) | Ground-state electronic structure, geometry optimization, reactivity prediction. | HOMO-LUMO energy gap, molecular electrostatic potential, dipole moments. nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, prediction of UV-Vis absorption spectra. | Electronic transition energies, photophysical characterization. rsc.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of key intermolecular interactions (e.g., hydrogen bonds), rationalization of biological activity. nih.govrsc.org |
| 3D-QSAR (e.g., CoMFA) | Elucidation of structure-activity relationships. | Contribution of steric and electrostatic fields to biological activity, guidance for lead optimization. mdpi.com |
Detailed research findings on analogous furoquinoline systems have demonstrated the power of these computational approaches. For example, DFT and TD-DFT studies on various quinoline derivatives have successfully correlated theoretical calculations with experimental photophysical data. rsc.org Similarly, molecular docking studies on furo[2,3-c]quinolone and furo[2,3-b]quinoline (B11916999) derivatives have provided a molecular basis for their observed anticancer activities. rsc.orgnih.gov These studies underscore the potential of applying similar advanced theoretical methodologies to unravel the chemical and biological properties of this compound.
Applications of Furo 3,4 C Quinoline 1,3 Dione in Contemporary Organic Chemistry
Utility as Synthetic Building Blocks for Complex Molecular Architectures
Heterocyclic compounds serve as fundamental building blocks for the construction of more complex, biologically active molecules or functional materials. The furo[3,4-c]quinoline-1,3-dione core represents a structurally sophisticated building block, offering a rigid framework upon which further molecular complexity can be built. Its utility stems from several key features:
Rigid Tricyclic Core: The fused ring system provides a well-defined three-dimensional structure, which is a desirable trait in drug design for controlling the spatial orientation of appended functional groups.
Reactive Anhydride (B1165640) Moiety: The furan-1,3-dione component is chemically analogous to a cyclic anhydride. This moiety can readily react with various nucleophiles (e.g., amines, alcohols, organometallic reagents) in ring-opening reactions. Such reactions allow for the covalent attachment of new molecular fragments, effectively using the furoquinoline core as a scaffold.
Modifiable Quinoline (B57606) Ring: The quinoline portion of the molecule can be subjected to a range of aromatic substitution reactions, allowing for the introduction of substituents at various positions, further expanding its utility as a versatile building block.
For instance, the analogous furo[3,4-b]quinoxaline-1,3-dione is recognized as a valuable building block for creating more complex polyheterocyclic systems through reactions with nucleophiles . Similarly, quinoline derivatives, in general, are widely used as starting materials for a vast array of fused heterocyclic systems tandfonline.com. The this compound scaffold could foreseeably be employed in the synthesis of intricate natural product analogues or novel therapeutic agents where a rigid core is essential for biological activity.
Precursors for Advanced Heterocyclic Compounds
The inherent reactivity of the this compound scaffold makes it an excellent precursor for a variety of other advanced heterocyclic structures. The transformation of this core into different ring systems can be achieved by leveraging the reactivity of the furan-dione ring.
A prominent example of this type of transformation is seen in the synthesis of the nitrogen-containing analogues, pyrrolo[3,4-c]quinoline-1,3-diones. These compounds are synthesized via multicomponent reactions involving a quinoline precursor, isatin (B1672199), diketene, and various primary amines nih.govfrontiersin.org. This reaction pathway highlights how a pre-formed quinoline structure can be elaborated into a more complex fused system.
By analogy, this compound could serve as a direct precursor to these pyrrolo[3,4-c]quinoline-1,3-diones. The reaction of the furan-dione (a cyclic anhydride) with primary amines would lead to a ring-opening-ring-closing cascade, resulting in the formation of the corresponding imide (a pyrrolidinedione), as illustrated in the table below. This transformation would be a powerful method for introducing molecular diversity, as a wide array of commercially available primary amines could be used.
| Precursor Scaffold | Reagent | Resulting Scaffold | Potential Application |
| This compound | Primary Amine (R-NH₂) | N-substituted Pyrrolo[3,4-c]quinoline-1,3-dione | Synthesis of bioactive compounds (e.g., enzyme inhibitors) |
| This compound | Hydrazine (H₂NNH₂) | Pyridazino[4,5-c]quinoline derivative | Access to novel fused nitrogen-rich heterocycles |
| This compound | Amino Acids | Chiral Pyrrolo[3,4-c]quinoline derivatives | Development of stereoselective ligands or catalysts |
This table illustrates the potential of this compound as a precursor for other advanced heterocyclic systems through reactions with various nucleophiles.
Furthermore, reactions with other binucleophiles could lead to the formation of novel, more complex fused systems, expanding the chemical space accessible from this versatile precursor.
Research in Functional Materials Development (e.g., organic electronics, photonic devices)
Quinoline and its derivatives have been investigated for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors, owing to their photophysical properties scielo.br. Fused aromatic and heterocyclic systems often exhibit extended π-conjugation, leading to desirable electronic and optical characteristics such as high charge carrier mobility and strong luminescence.
While direct research into the material applications of this compound is limited, its structure possesses features that make it a candidate for investigation in functional materials:
Extended π-System: The fusion of the furan (B31954) and quinoline rings creates an extended, planar aromatic system that could facilitate intramolecular charge transfer, a key process in many organic electronic devices.
Electron-Withdrawing Dione (B5365651) Group: The two carbonyl groups in the furan-dione ring are strongly electron-withdrawing. This feature can be used to tune the electronic properties of the molecule, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for designing materials for organic electronics.
The synthesis of quinolines for photophysical studies is an active area of research, with multicomponent reactions being a key strategy scielo.br. By analogy, functionalized Furo[3,4-c]quinoline-1,3-diones could be synthesized and their photophysical properties (absorption, emission, quantum yield) evaluated to assess their potential in applications like OLEDs, organic photovoltaics, or as fluorescent probes.
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner frontiersin.org. DOS campaigns often rely on the use of complex and rigid scaffolds that can be elaborated through various reaction pathways to rapidly build molecular diversity rsc.org.
The this compound scaffold is an excellent candidate for application in DOS strategies. Its rigid core ensures that substituents are projected into distinct regions of three-dimensional space, while the reactive furan-dione moiety serves as a key branching point for diversification.
A hypothetical DOS workflow could involve:
Scaffold Synthesis: An efficient synthesis of the core this compound, potentially with various substituents on the quinoline ring.
Diversification: Reaction of the scaffold with a library of diverse nucleophiles (e.g., amines, alcohols, thiols) to generate a first-generation library of ring-opened products or new heterocyclic systems like pyrrolo[3,4-c]quinolines.
Further Elaboration: The products from the initial diversification step, which would contain new functional groups (e.g., carboxylic acids, amides), could be subjected to further reactions (e.g., amide couplings, Suzuki couplings) to append additional diversity.
The use of multicomponent reactions to generate related quinoline-fused heterocycles is already a well-established principle that aligns with the efficiency goals of DOS frontiersin.orgresearchgate.net.
| DOS Stage | Chemical Transformation | Source of Diversity |
| Stage 1: Ring Opening | Reaction of this compound with a library of primary and secondary amines. | Amine Library (Aliphatic, Aromatic, Chiral, etc.) |
| Stage 2: Cyclization | Intramolecular cyclization of ring-opened products to form new heterocyclic rings. | Reaction Conditions (Controlling cyclization pathway) |
| Stage 3: Appendage Modification | Further functionalization of the quinoline ring or the newly introduced side chains via cross-coupling reactions. | Boronic Acids, Alkynes, etc. for Cross-Coupling |
This table outlines a potential strategy for using this compound in a Diversity-Oriented Synthesis (DOS) program to generate a library of complex molecules.
By applying DOS principles to the this compound scaffold, chemists could rapidly explore the chemical space around this privileged heterocyclic core, increasing the probability of discovering novel compounds with valuable biological or material properties.
Q & A
Q. What synthetic methodologies are employed for synthesizing Furo[3,4-c]quinoline-1,3-dione derivatives?
- Methodological Answer : Two primary synthetic routes are documented:
- Pfitzinger Reaction : Utilizes isatin-5-sulfonate with ethyl chloroacetoacetate under strong alkali conditions, forming a furan-2,5-dione intermediate .
- Pyrazole-Promoted Multicomponent Reaction : Combines isatin, pyrazole, diketene, and ethylamine under reflux (70°C), achieving high yields without organic solvents .
Key intermediates (e.g., morpholine sulfonyl groups) are critical for assembling the heterocyclic core and enhancing caspase-3 inhibition .
Q. How do structural modifications influence caspase-3 inhibitory activity?
- Methodological Answer : Substituents at positions 2 , 4 , and 8 significantly modulate activity:
- Morpholine sulfonyl groups at position 8 improve binding affinity via hydrogen bonding with caspase-3 residues (e.g., ARG207B, SER251B) .
- Ethyl acetoxyethyl groups at position 2 enhance hydrophobic interactions, as shown by IC₅₀ values ≤6 nM in morpholide derivatives .
QSAR models identify topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient (MLOGP) as key descriptors for activity prediction .
Q. What computational tools are used to predict caspase-3 inhibition?
- Methodological Answer :
- QSAR Modeling : Genetic algorithm-optimized linear (GA-MLR) and nonlinear (GA-ANN) models achieve high predictive accuracy (R²test = 0.93–0.94) using descriptors like atomic charges and molecular connectivity indices .
- Molecular Docking : iGEMDOCK and Pyrx software identify allosteric binding sites involving π-π stacking with PHE250/PHE256 and hydrogen bonding with SER251B .
- ADMET Profiling : Predicts blood-brain barrier permeability (logBB > 0.3) and cytochrome P450 inhibition risks using parameters like AlogP and polar surface area .
Advanced Research Questions
Q. How can synthetic yields of pyrrolo[3,4-c]quinoline-1,3-diones be optimized under conflicting reaction conditions?
- Methodological Answer : Contradictions arise in solvent/temperature optimization:
- : Uses alkali conditions (pH > 12) for Pfitzinger reaction but reports no yield data.
- : Achieves 85% yield in water at 70°C via pyrazole-promoted reactions, avoiding toxic solvents.
Resolution : Prioritize water-based systems for sustainability and scalability, but validate purity via HPLC if byproducts emerge from competing pathways (e.g., diketene dimerization) .
Q. How do researchers resolve discrepancies between QSAR predictions and experimental IC₅₀ values?
- Methodological Answer :
- Applicability Domain (AD) Analysis : Compounds with leverage values >3× the critical hat value (h* = 0.26) are outliers due to unmodeled structural features .
- Y-Randomization : Confirm model robustness by scrambling activity values; a significant drop in R² (e.g., from 0.88 to <0.2) validates non-random correlations .
- Experimental Validation : Retest compounds with prediction errors (e.g., ±2 log units in pIC₅₀) to rule out assay variability .
Q. What strategies validate the allosteric caspase-3 binding mechanism predicted by docking studies?
- Methodological Answer :
- Mutagenesis Studies : Replace key residues (e.g., ARG207B → ALA) to disrupt hydrogen bonding; a ≥10-fold increase in IC₅₀ confirms mechanistic relevance .
- Kinetic Assays : Noncompetitive inhibition (unchanged Km, reduced Vmax) supports allosteric modulation, as seen in morpholide derivatives .
- Cryo-EM/XRDC : Resolve inhibitor-bound caspase-3 structures to validate docking poses (e.g., π-stacking with PHE256) .
Methodological Frameworks for Experimental Design
Q. How can the PICO framework structure studies on caspase-3 inhibitors?
- Methodological Answer :
- Population (P) : Caspase-3 enzyme (PDB ID: 1GFW).
- Intervention (I) : this compound derivatives (e.g., compound 13, IC₅₀ = 6 nM).
- Comparison (C) : Peptide-based inhibitors (e.g., DEVD-CHO, IC₅₀ = 1.2 nM).
- Outcome (O) : Inhibition efficiency (% activity reduction at 10 µM) .
Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
